

Chalcoses-Containing Macrolides Beyond Chacomycin: A Technical Guide

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Compound of Interest

Compound Name: Chalcoses

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Introduction

Macrolide antibiotics represent a cornerstone in the management of bacterial infections. Their characteristic macrocyclic lactone ring, appended with one or more deoxy sugars, is a scaffold ripe for structural and functional diversification. Within this class, a specialized subgroup contains the neutral sugar D-**chalcose**. While chacomycin is the most well-known member, a number of other **chalcose**-containing macrolides have been isolated and characterized, offering unique biological activities and potential for further drug development. This technical guide provides an in-depth overview of these macrolides, focusing on their chemical structures, biological activities, and the experimental methodologies employed in their study.

Identified Chalcoses-Containing Macrolides

Beyond chacomycin, several other macrolides featuring a **chalcose** moiety have been identified from various *Streptomyces* species. These include swalpamycin, chacomycin B, chacomycin E, dihydrochacomycin, and GERI-155. Each of these compounds exhibits a unique structural variation, which in turn influences its biological activity.

Chemical Structures

The core structure of these macrolides is a 16-membered lactone ring. The key distinguishing features lie in the substitutions on this ring and the aglycone.

- Swalpamycin: Isolated from *Streptomyces* sp. Y-84,30967, swalpamycin is a 16-membered neutral macrolide with the molecular formula C₃₇H₅₆O₁₄. It contains a novel aglycone named swalpanolide.[1]
- Chalcomycin B: This derivative of chalcomycin is produced by the marine isolate *Streptomyces* sp. B7064.[2]
- Chalcomycin E and Dihydrochalcomycin: These are also derivatives of chalcomycin, with modifications to the macrolide ring.[3]
- GERI-155: A macrolide antibiotic related to chalcomycin.[4]

Quantitative Biological Activity

The antimicrobial potential of these **chalcose**-containing macrolides has been primarily assessed through the determination of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The available data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Chalcose-Containing Macrolides against *Staphylococcus aureus*

Compound	Strain	MIC (µg/mL)	Reference
Chalcomycin	11 susceptible strains (MIC50)	0.19	[5]
Chalcomycin	S. aureus 209P	32	[3]
Chalcomycin B	Not specified	Not specified	[2]
Chalcomycin E	S. aureus 209P	>32	[3]
Dihydrochalcomycin	S. aureus 209P	4	[3]
Swalpomycin	Not specified	Active against Gram-positive bacteria, including erythromycin-resistant strains	[6]
GERI-155	Not specified	Active against Gram-positive bacteria	[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Chalcomycin against other Gram-Positive Bacteria

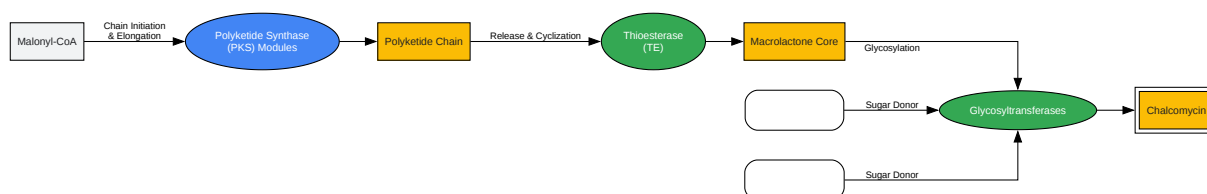
Compound	Organism	Strain(s)	MIC (µg/mL)	Reference
Chalcomycin	Streptococcus pyogenes	2 susceptible strains	0.19 - 0.78	[5]

Biosynthesis of Chalcose-Containing Macrolides

The biosynthesis of these complex natural products is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKSs), in conjunction with a suite of tailoring enzymes. The biosynthetic gene cluster for chalcomycin in *Streptomyces bikiniensis* has been identified and characterized, providing a model for understanding the formation of other members of this family.[8]

The process begins with the assembly of the polyketide backbone by the PKS modules. Each module is responsible for the addition and modification of a specific extender unit. Following

the formation of the macrolactone ring, tailoring enzymes, including glycosyltransferases, attach the deoxysugar moieties, such as D-**chalcose**. The biosynthesis of the sugar itself is a separate pathway involving a series of enzymatic steps.



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Caption: Generalized biosynthetic pathway for chalomycin.

Experimental Protocols

The isolation, purification, and structural elucidation of **chalcose**-containing macrolides rely on a combination of chromatographic and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

Fermentation and Isolation

A general protocol for the fermentation of the producing *Streptomyces* strain and subsequent isolation of the macrolide is as follows. Specific media components and growth conditions may vary depending on the strain.

- **Inoculum Preparation:** Aseptically transfer a loopful of a mature culture of the producing *Streptomyces* strain from an agar slant to a baffled flask containing a suitable seed medium. Incubate on a rotary shaker at the optimal temperature and agitation speed for 2-3 days.
- **Production Fermentation:** Inoculate the production medium in a larger fermenter with the seed culture. The production medium is typically a complex medium containing sources of

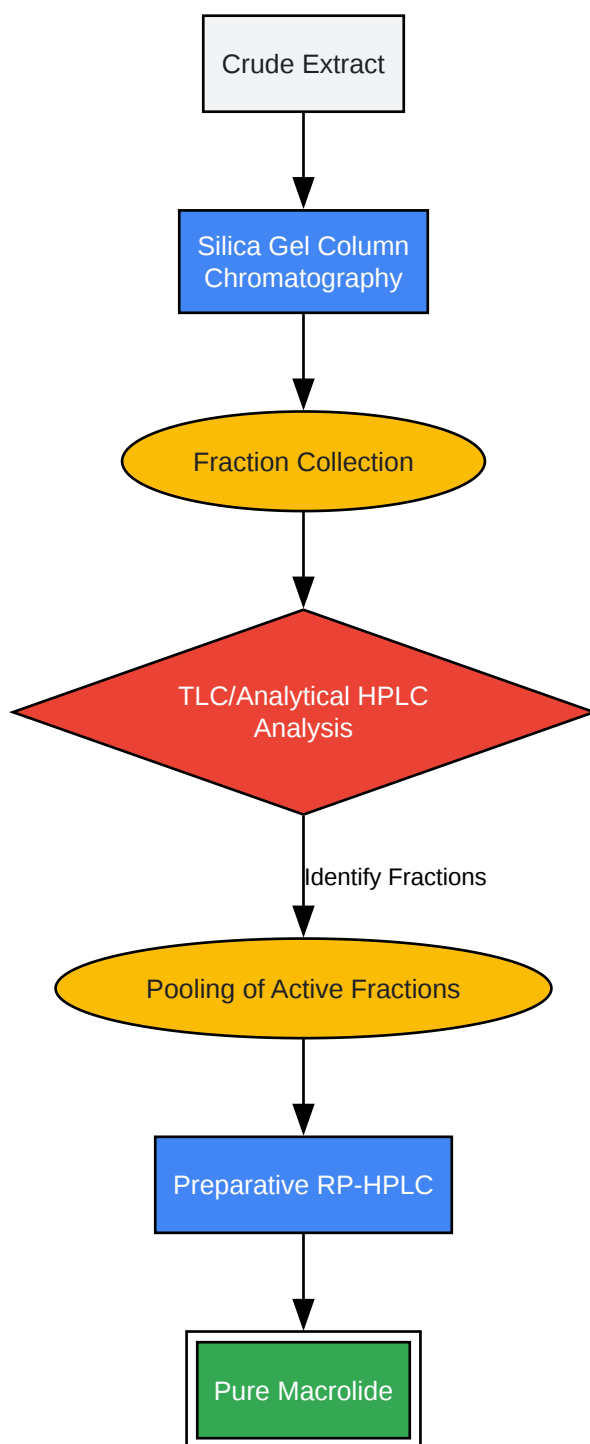
carbon, nitrogen, and minerals. Ferment for 5-10 days under controlled conditions of temperature, pH, and aeration.

- **Extraction of the Macrolide:** After fermentation, centrifuge the broth to separate the mycelium from the supernatant. The macrolide can be extracted from either the mycelial cake or the supernatant, or both, using an appropriate organic solvent such as ethyl acetate or chloroform.
- **Concentration:** Concentrate the organic extract under reduced pressure to yield a crude extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a complex mixture of metabolites. Purification of the target macrolide is typically achieved using a multi-step chromatographic process.

- **Column Chromatography:** The crude extract is first fractionated by column chromatography on silica gel or other stationary phases, using a gradient of solvents with increasing polarity.
- **Preparative HPLC:** Fractions containing the desired macrolide, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and subjected to preparative reverse-phase HPLC (RP-HPLC).
 - **Column:** A C18 column is commonly used.
 - **Mobile Phase:** A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed.
 - **Detection:** UV detection at a wavelength where the macrolide absorbs (e.g., 230-280 nm) is used to monitor the elution.
 - **Fraction Collection:** Fractions corresponding to the peak of the target macrolide are collected.
- **Final Purification:** The collected fractions are concentrated, and the purity of the isolated compound is assessed by analytical HPLC.



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Caption: General workflow for the HPLC purification of macrolides.

Structural Elucidation

The definitive structure of the purified macrolide is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Electrospray ionization (ESI) is a commonly used ionization technique.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides information about the structure of the molecule, including the sugar moieties and the macrolactone core.
- 1D NMR (^1H and ^{13}C): Provides information about the number and types of protons and carbons in the molecule.
- 2D NMR: A suite of 2D NMR experiments is crucial for assembling the complete structure.
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and determining the overall carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is quantified by determining the MIC using standard methods such as broth microdilution or agar dilution.

- Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

- Serial Dilutions: Prepare a series of twofold dilutions of the macrolide in a suitable growth medium (e.g., Mueller-Hinton broth).
- Inoculation: Inoculate each dilution with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the plates at 35-37°C for 16-24 hours.
- Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct interaction of these **chalcose**-containing macrolides with specific host cell signaling pathways. Their primary mechanism of action is understood to be the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] Further research is required to explore any potential immunomodulatory or other effects on host cell signaling.

Conclusion

The **chalcose**-containing macrolides represent a structurally diverse and biologically interesting subgroup of natural products. While chalcomycin remains the most studied, compounds like swalpamycin and the other chalcomycin derivatives exhibit promising antimicrobial activities. The application of modern chromatographic and spectroscopic techniques is essential for their isolation and structural characterization. Further investigation into their biosynthesis could open avenues for combinatorial biosynthesis and the generation of novel analogs with improved therapeutic properties. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of these unique natural products.

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